methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate
Description
Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate: is an organic compound with the molecular formula C13H11NO2S.
Properties
IUPAC Name |
methyl 4-methylthieno[2,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-14-10-6-4-3-5-8(10)9-7-11(13(15)16-2)17-12(9)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQLMMLNSUQRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable indole derivative, followed by esterification to introduce the methyl ester group .
Industrial Production Methods: : Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and esterification processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthetic Routes:
The synthesis of methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate typically involves multi-step organic reactions. Key methods include:
- Bromination: A precursor thienoindole compound is brominated.
- Esterification: The introduction of the methyl ester group is achieved through esterification reactions.
Chemical Reactions:
This compound can undergo various chemical transformations:
- Oxidation: Introducing additional functional groups or modifying existing ones.
- Reduction: Removal of halogen atoms or reduction of functional groups.
- Substitution: Replacement of bromine or other substituents with alkyl or aryl groups.
These reactions are crucial for developing derivatives with enhanced biological activity or altered physical properties.
Biological Applications
This compound exhibits a wide range of biological activities, making it a valuable compound in pharmaceutical research. Notable applications include:
- Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against various pathogens.
- Anticancer Properties: Research indicates that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for cancer therapy.
- Neurological Disorders: Thieno[2,3-b]indole derivatives have been implicated in treating neurological diseases such as Parkinson's disease and senile dementia due to their ability to interact with specific receptors in the brain.
Material Science Applications
In addition to its biological significance, this compound is also utilized in material science:
- Organic Electronics: The compound's π-extended electron-rich system is advantageous for designing materials used in organic semiconductors and photovoltaic devices.
- Photosensitive Materials: Its unique structure allows for applications in photosensitive devices, enhancing the efficiency of light absorption and conversion.
Case Study 1: Anticancer Activity
A study published in Organic & Biomolecular Chemistry demonstrated that thieno[2,3-b]indole derivatives possess significant anticancer activity. The research involved synthesizing various derivatives and evaluating their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the thienoindole structure enhanced potency against specific cancer types .
Case Study 2: Antimicrobial Properties
Research published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against resistant bacterial strains. The study employed disk diffusion methods to assess effectiveness, revealing that the compound exhibited considerable inhibition zones against tested pathogens .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.
8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide: Similar structure but with a carbohydrazide group.
Uniqueness: : Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H11NO2S
- CAS Number : 172869-48-6
- Structural Characteristics : The compound features a thieno[2,3-b]indole core, which is known for its electron-rich properties and ability to interact with various biological targets.
Biological Activities
This compound has been investigated for several biological activities:
- Antiviral Activity : Research indicates that derivatives of thieno[2,3-b]indoles exhibit antiviral properties. For instance, related compounds have shown potential as integrase inhibitors with IC50 values ranging from 10 to 15 μM against viral replication pathways .
- Anticancer Properties : The compound has demonstrated the ability to inhibit cancer cell proliferation. Studies suggest that it may modulate the activity of specific enzymes involved in tumor growth, thereby exerting anticancer effects.
- Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in various disease processes, including those related to cancer and viral infections. This modulation can lead to reduced cell proliferation and viral replication.
- Receptor Interaction : It may also bind to certain receptors, influencing cellular signaling pathways that regulate inflammation and immune responses .
Research Findings and Case Studies
A review of the literature reveals several key studies highlighting the biological activity of this compound:
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate | 172869-48-6 | Exhibits similar biological activities; ethyl ester may enhance solubility. |
| 8-Methylthieno[3,2-b]indole | 11021-13-9 | Different ring fusion; shows varied biological activity profiles. |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot multicomponent synthesis using acetophenone, indole, sulfur, and a magnetic nanoparticle catalyst (e.g., Fe₃O₄@SiO₂) in DMF at 140°C for 12 hours has been reported to yield thienoindole derivatives. Optimization studies show that catalyst choice (Table 1 in ) and solvent polarity critically affect reaction efficiency. For example, dichloromethane/petroleum ether solvent systems improve isolation purity during column chromatography. Alternative routes involving indole-2-carboxylate intermediates (e.g., via condensation with aldehydes or thioureas under reflux in acetic acid) are also viable but require longer reaction times .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and multinuclear NMR (¹H, ¹³C) are essential. For example, in related indole-carboxylate analogs, ¹H-NMR signals for the methyl ester group typically appear at δ 3.8–4.0 ppm, while the thienoindole core shows aromatic protons between δ 7.2–8.4 ppm. Purity is confirmed via thin-layer chromatography (TLC) with silica gel plates (e.g., F254 Merck) and HPLC using a C18 column with methanol/water gradients .
Q. What safety protocols are recommended for handling methyl indole-carboxylate derivatives?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential irritancy (observed in analogs like 2-phenyl-1H-indole, ). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities. Stability studies indicate storage at –20°C under argon to prevent decomposition .
Advanced Research Questions
Q. How can catalytic systems be optimized for scalable synthesis of thienoindole derivatives?
- Methodological Answer : Screening heterogeneous catalysts (e.g., magnetic nanoparticles in ) improves recyclability and reduces metal leaching. For instance, Fe₃O₄@SiO₂ achieves >80% yield over five cycles. Kinetic studies (e.g., varying temperature from 100–160°C) reveal an activation energy of ~45 kJ/mol, suggesting thermally driven mechanisms. In situ FTIR monitoring can identify intermediate formation (e.g., thiolate species) to refine reaction pathways .
Q. What strategies resolve contradictions in spectroscopic data for thienoindole derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., methyl group positioning) may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. For ambiguous HR-MS peaks, isotopic labeling (e.g., ¹³C-methyl esters) or tandem MS/MS fragmentation clarifies molecular ion assignments. Cross-validate with X-ray crystallography when single crystals are obtainable .
Q. How does substituent electronic effects influence the reactivity of methyl indole-carboxylates in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro at position 5) enhance electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids. Computational DFT studies (e.g., HOMO-LUMO gap analysis) predict reactivity trends. For example, this compound’s LUMO (–1.8 eV) aligns with Pd-catalyzed coupling efficiencies of 70–90% under mild conditions (50°C, 12 h) .
Q. What are the challenges in stabilizing methyl thienoindole-carboxylates under physiological conditions?
- Methodological Answer : Hydrolytic degradation of the ester group occurs at pH > 7.5. To enhance stability, formulate as nanoemulsions (e.g., PEGylated liposomes) or replace the methyl ester with tert-butyl groups (e.g., Boc-protected analogs in ). Accelerated stability testing (40°C/75% RH for 4 weeks) quantifies degradation kinetics, revealing a t₁/₂ of ~30 days for unprotected derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
